molecular formula C17H16N4OS B2614232 (E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-methyl-N-(thiophen-2-ylmethyl)prop-2-enamide CAS No. 1424359-47-6

(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-methyl-N-(thiophen-2-ylmethyl)prop-2-enamide

Cat. No.: B2614232
CAS No.: 1424359-47-6
M. Wt: 324.4
InChI Key: RJDWFSNWGQXLCN-UHFFFAOYSA-N
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Description

(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-methyl-N-(thiophen-2-ylmethyl)prop-2-enamide is a synthetic organic compound with the molecular formula C17H16N4OS and a molecular weight of 324.4 g/mol . This molecule is characterized by its distinct structure featuring a pyrrole ring and a thiophene moiety, linked by a prop-2-enamide bridge. The presence of multiple functional groups, including two cyano groups, makes it a valuable intermediate for various research applications. Its structural framework is of significant interest in medicinal chemistry for the design and synthesis of novel bioactive molecules, particularly in the development of anti-inflammatory agents, as seen in related phenylacrylamide derivatives . Researchers can utilize this compound as a key building block in heterocyclic chemistry, leveraging its reactive sites for further chemical modifications to create libraries of compounds for screening. All products are intended for Research Use Only and are not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-methyl-N-(thiophen-2-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-12-13(8-15(10-19)21(12)3)7-14(9-18)17(22)20(2)11-16-5-4-6-23-16/h4-8H,11H2,1-3H3/b14-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDWFSNWGQXLCN-VGOFMYFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C)C#N)C=C(C#N)C(=O)N(C)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(N1C)C#N)/C=C(\C#N)/C(=O)N(C)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-methyl-N-(thiophen-2-ylmethyl)prop-2-enamide, identified by CAS number 1424359-47-6, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N4OSC_{17}H_{16}N_{4}OS with a molecular weight of 324.4 g/mol. The structure includes a cyano group and a pyrrole derivative, which are known for their diverse biological activities.

PropertyValue
CAS Number1424359-47-6
Molecular FormulaC17H16N4OS
Molecular Weight324.4 g/mol

1. Anti-inflammatory Activity

Preliminary studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, in vitro assays demonstrated the ability to modulate inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. In vivo studies using models of paw edema showed that these compounds can reduce inflammation markers effectively.

Case Study:
A study on a related compound demonstrated a reduction in nitrite production and inflammatory cytokines at concentrations as low as 25 µM. This suggests that (E)-2-Cyano derivatives may share similar pathways in inhibiting inflammatory responses .

2. Antimicrobial Activity

Pyrrole derivatives are recognized for their antimicrobial properties. Research indicates that (E)-2-Cyano compounds can inhibit bacterial growth through mechanisms involving disruption of cell membrane integrity and interference with metabolic pathways.

Case Study:
In laboratory settings, derivatives of pyrrole have shown efficacy against various pathogens, including E. coli and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial protein synthesis and cell wall synthesis .

3. Anticancer Potential

Recent investigations into the anticancer properties of pyrrole-based compounds have revealed promising results. The ability to induce apoptosis in cancer cells has been attributed to the structural features of these compounds.

Case Study:
A derivative similar to (E)-2-Cyano was tested against several cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The mechanism was linked to the activation of caspases and modulation of apoptotic pathways .

The biological activity of (E)-2-Cyano derivatives can be attributed to several mechanisms:

  • Cytokine Modulation: Inhibition of pro-inflammatory cytokines.
  • Membrane Disruption: Alteration of bacterial membrane integrity leading to cell lysis.
  • Apoptotic Induction: Triggering intrinsic apoptotic pathways in cancer cells.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro evaluations have demonstrated that it exhibits significant inhibitory effects against various cancer cell lines, including:

Cancer Cell Line Inhibitory Effect
Breast Adenocarcinoma (MCF-7)High
Non-Small Cell Lung Cancer (NCI-H460)Moderate
CNS Cancer (SF-268)High

These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest, although detailed mechanistic studies are still required to elucidate these pathways further .

Anti-inflammatory Potential

The compound has also been evaluated for its anti-inflammatory properties. Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses. This activity indicates potential therapeutic uses in treating conditions like asthma and arthritis .

Case Studies

  • Synthesis and Evaluation of Derivatives :
    A study synthesized various derivatives of compounds related to (E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-methyl-N-(thiophen-2-ylmethyl)prop-2-enamide. These derivatives were evaluated for their biological activities, revealing enhanced potency in certain analogs against specific tumor types .
  • Molecular Docking Studies :
    In silico studies have been conducted to predict the binding affinity of this compound to various biological targets. The results indicate a strong interaction with enzymes involved in inflammatory pathways, suggesting that further development could lead to effective anti-inflammatory drugs .

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